4-Methoxy-1H-indol-6-amine

Description

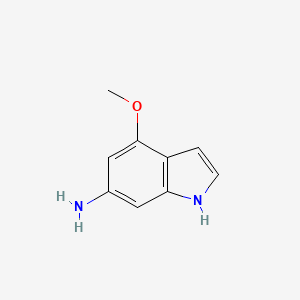

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDJRLJKLOICLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646090 | |

| Record name | 4-Methoxy-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-12-7 | |

| Record name | 4-Methoxy-1H-indol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Methoxy-1H-indol-6-amine

An In-Depth Technical Guide to the Chemical Properties of 4-Methoxy-1H-indol-6-amine

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Methoxy-1H-indol-6-amine (CAS No. 885518-12-7). As a specialized indole derivative, this compound is gaining significant traction as a versatile intermediate in the fields of pharmaceutical and biochemical research. Its unique molecular architecture, featuring an electron-donating methoxy group at the 4-position and a nucleophilic amine group at the 6-position, makes it a valuable scaffold for the synthesis of complex bioactive molecules. This document consolidates available physicochemical data, provides an expert analysis of its spectroscopic profile, outlines a plausible synthetic pathway with a detailed experimental protocol, and discusses its reactivity and potential applications in drug discovery.

The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The reactivity and biological activity of the indole nucleus can be finely tuned by the introduction of various substituents. 4-Methoxy-1H-indol-6-amine is a strategically designed derivative where the electron-rich indole core is further activated by two key functional groups: a methoxy group (-OCH₃) at the C4 position and an amine group (-NH₂) at the C6 position.

The presence of these electron-donating groups enhances the nucleophilicity of the indole ring, influencing its reactivity in electrophilic substitution reactions.[1] The methoxy group can also improve solubility and metabolic stability, while the primary amine serves as a crucial handle for further derivatization, enabling the construction of diverse chemical libraries for drug discovery programs.[3] This compound is being increasingly explored as a key building block for targeting neurological and metabolic pathways, aligning with modern trends in precision medicine.[3]

Molecular Structure:

-

IUPAC Name: 4-methoxy-1H-indol-6-amine

-

CAS Number: 885518-12-7

-

Molecular Formula: C₉H₁₀N₂O

-

Molecular Weight: 162.19 g/mol [3]

Physicochemical and Computed Properties

The known physical and computed chemical properties of 4-Methoxy-1H-indol-6-amine are summarized below. These parameters are critical for predicting its behavior in various solvent systems, its potential for crossing biological membranes, and for designing appropriate experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | [3] |

| Molecular Weight | 162.188 g/mol | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Boiling Point | 394.2 ± 22.0 °C at 760 mmHg | [3] |

| Flash Point | 192.2 ± 22.3 °C | [3] |

| LogP | 2.34 | [3] |

| PSA (Polar Surface Area) | 51.04 Ų | [3] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [3] |

Spectroscopic Profile: An Analytical Overview

A definitive spectroscopic analysis is essential for structure elucidation and quality control. While publicly available spectra for this specific compound are limited, a detailed profile can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

-

δ ~10.8 ppm (s, 1H): The indole N-H proton, typically a broad singlet.

-

δ ~7.0-7.2 ppm (m, 1H): The proton at C7, likely a doublet.

-

δ ~6.8-7.0 ppm (m, 1H): The proton at C2 of the indole ring.

-

δ ~6.3-6.5 ppm (m, 1H): The proton at C3 of the indole ring.

-

δ ~6.1 ppm (s, 1H): The proton at C5, appearing as a singlet or narrow doublet.

-

δ ~5.0 ppm (s, 2H): The broad singlet corresponding to the -NH₂ protons at C6.

-

δ ~3.8 ppm (s, 3H): The sharp singlet of the methoxy (-OCH₃) protons at C4.

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

-

δ ~150-155 ppm: C4 (attached to the methoxy group).

-

δ ~140-145 ppm: C6 (attached to the amine group).

-

δ ~135-140 ppm: C7a (bridgehead carbon).

-

δ ~120-125 ppm: C2.

-

δ ~115-120 ppm: C3a (bridgehead carbon).

-

δ ~100-105 ppm: C3.

-

δ ~95-100 ppm: C7.

-

δ ~90-95 ppm: C5.

-

δ ~55 ppm: The carbon of the methoxy group (-OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch (Primary Amine, -NH₂)[4][5] |

| ~3350 | Medium | N-H Stretch (Indole)[4] |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1650 - 1580 | Strong | N-H Bend (Primary Amine)[4][6] |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |

| 1335 - 1250 | Strong | Aromatic C-N Stretch[4][6] |

| 1270 - 1230 | Strong | Aryl Ether C-O Stretch |

| 910 - 665 | Broad, Strong | N-H Wag (Indole and Primary Amine)[4] |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 162.

-

Key Fragments:

-

m/z = 147 [M - CH₃]⁺: Loss of a methyl radical from the methoxy group.

-

m/z = 134 [M - CO]⁺: A potential rearrangement and loss of carbon monoxide.

-

Further fragmentation would involve cleavage of the indole ring system.

-

Synthesis and Reactivity

Proposed Synthetic Pathway

A robust and efficient synthesis is critical for the utility of any chemical intermediate. A plausible route for the synthesis of 4-Methoxy-1H-indol-6-amine is via the Batcho-Leimgruber indole synthesis . This methodology is well-suited for preparing substituted indoles and has been successfully applied to synthesize structurally related (4-amino-1H-indol-6-yl)phosphonates.[7][8]

The proposed pathway begins with a suitably substituted dinitrotoluene derivative, which is reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. Subsequent reductive cyclization of the enamine intermediate yields the desired indole scaffold. The choice of reducing agent is crucial for selectively reducing the nitro groups to achieve the final product.[8]

Caption: Proposed Batcho-Leimgruber synthesis of 4-Methoxy-1H-indol-6-amine.

Reactivity Profile

The chemical reactivity of 4-Methoxy-1H-indol-6-amine is governed by its three key structural components:

-

The Electron-Rich Indole Ring: The indole nucleus is inherently reactive towards electrophiles, typically at the C3 position. The presence of two strong electron-donating groups (-OCH₃ and -NH₂) further activates the ring, making it highly susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions.[1]

-

The C6-Amine Group: The primary amine is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, sulfonylation, and diazotization, providing a versatile point for molecular elaboration.

-

The C4-Methoxy Group: While generally stable, the methoxy group can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to yield the corresponding 4-hydroxyindole derivative.

Applications in Research and Drug Discovery

4-Methoxy-1H-indol-6-amine is primarily utilized as a high-value intermediate in the synthesis of more complex molecules. Its structural features make it an attractive starting point for developing compounds with potential therapeutic applications.

-

Scaffold for Kinase Inhibitors: The indole framework is a common feature in many kinase inhibitors used in oncology. The amine group at C6 provides an ideal anchor point for building side chains that can interact with the hinge region of a kinase active site.

-

Precursor for Serotonin Receptor Ligands: Methoxyindole derivatives are often analogues of the neurotransmitter serotonin (5-hydroxytryptamine). This scaffold could be used to develop novel ligands for 5-HT receptors, with potential applications in treating depression, anxiety, and other CNS disorders.[9]

-

Development of Novel Antimicrobial and Antitumor Agents: Various substituted methoxyindoles have demonstrated promising antibacterial and antitumor activities.[10] This compound serves as a key starting material for exploring new chemical space in these therapeutic areas.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-Methoxy-1H-indol-6-amine.

-

Hazard Statements: H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), H333 (May be harmful if inhaled).[3]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

-

Handling: Use only in a well-ventilated area, preferably within a fume hood. Avoid generating dust.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, a temperature of -20°C is recommended.[3]

Experimental Protocols

The following section provides detailed, albeit hypothetical, methodologies for the synthesis and characterization of 4-Methoxy-1H-indol-6-amine, designed to be a self-validating system for researchers.

Protocol: Synthesis via Batcho-Leimgruber Reaction

Objective: To synthesize 4-Methoxy-1H-indol-6-amine from 1-methoxy-2-methyl-3,5-dinitrobenzene.

Materials:

-

1-methoxy-2-methyl-3,5-dinitrobenzene

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Palladium on carbon (10% Pd/C)

-

Hydrazine hydrate or Hydrogen gas (H₂)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Formation of the Enamine Intermediate

-

To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-methoxy-2-methyl-3,5-dinitrobenzene (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Add DMF-DMA (1.5 eq) to the solution at room temperature.

-

Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The crude enamine can be used directly in the next step or purified by removing the solvent under reduced pressure.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 10% Pd/C catalyst (5-10 mol %) to the solution under a nitrogen atmosphere.

-

Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a Parr hydrogenator). Purge the flask with H₂ three times.

-

Stir the mixture vigorously under a positive pressure of H₂ at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 20% to 60% ethyl acetate in hexanes) to afford pure 4-Methoxy-1H-indol-6-amine.

Protocol: General Characterization Workflow

Caption: Standard workflow for the characterization of a newly synthesized compound.

-

NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

IR Spectroscopy: Acquire an IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using an ESI-TOF or Orbitrap mass analyzer to confirm the elemental composition (C₉H₁₀N₂O).

References

- Kuujia. (n.d.). 4-methoxy-1H-indol-6-amine Chemical Properties, Uses, Security Information.

- ChemBK. (2024, April 9). 1H-Indol-4-aMine, 6-Methoxy-.

- Reddy, K. S., et al. (2019). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry.

- Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- ChemicalBook. (n.d.). 4-Methoxyindole(4837-90-5) 1H NMR.

- Copeland, K. W., et al. (2013). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry.

- PubChem. (n.d.). 4-Methoxy-1H-indole.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- CATO Research Chemical Inc. (2025, August 18). Safety Data Sheets.

- Sigma-Aldrich. (n.d.). 4,5,6-trimethoxy-1H-indole-2-carboxylic acid.

- Taber, G. P., & R. A. Y. (2017).

- University of Calgary. (n.d.). IR: amines.

- Fisher Scientific. (2010, August 30). Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet.

- Parchem. (n.d.). 4-Methoxy-1H-indol-6-amine (Cas 861550-89-2).

- BenchChem. (2025). A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine.

- Al-Obaidi, A. M., & Al-Majidi, S. M. H. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.

- Purwono, B., et al. (2022). Mannich reactions of activated 4,6-dimethoxyindoles.

- ChemScene. (n.d.). 1-(Methoxymethyl)-4-(methylthio)-1h-indol-6-amine.

- BLD Pharm. (n.d.). 1965309-82-3|4-Methoxy-1H-indol-6-amine hydrochloride.

- Onys'ko, P. P., et al. (2014). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives.

- Wikipedia. (n.d.). 5-MeO-MPT.

- Lv, P.-C., et al. (2015). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.

- BenchChem. (n.d.). An In-depth Technical Guide on the Spectroscopic Data of 5-Methoxy-1H-indol-2-amine.

- Kumar, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.

- Chiba University. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org.

- Sueshige, Y., et al. (2001). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile. Chemical and Pharmaceutical Bulletin.

- Urabe, D., et al. (2021, November 30). Comprehensive Analysis of Analogues of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry.

- Onys'ko, P. P., et al. (2014). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives.

- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. Phys.org.

- Chad's Prep. (2018, September 20). 14.3 Interpreting More IR Spectra | Organic Chemistry. YouTube.

- GoldBio. (n.d.). 4-Methoxyindole.

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 885518-12-7(4-methoxy-1H-indol-6-amine) | Kuujia.com [kuujia.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. wikieducator.org [wikieducator.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. zycz.cato-chem.com [zycz.cato-chem.com]

4-Methoxy-1H-indol-6-amine CAS number 885518-12-7

An In-depth Technical Guide to 4-Methoxy-1H-indol-6-amine (CAS 885518-12-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

4-Methoxy-1H-indol-6-amine is a specialized indole derivative that has emerged as a critical building block in medicinal chemistry and pharmaceutical research.[1] Its unique molecular architecture, featuring an electron-donating methoxy group at the 4-position and a versatile primary amine at the 6-position, makes it a highly valuable intermediate for the synthesis of complex bioactive molecules and novel drug candidates.[1] The strategic placement of these functional groups allows for precise chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1] This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic pathway, detailed characterization data, its reactivity, and its strategic application in the development of targeted therapeutics.

Core Molecular Profile and Physicochemical Properties

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and approved pharmaceuticals.[2] 4-Methoxy-1H-indol-6-amine distinguishes itself by its specific substitution pattern, which modulates the electronic properties and reactivity of the indole ring system. The methoxy group at C4 enhances electron density, influencing the regioselectivity of electrophilic substitution, while the amine at C6 serves as a primary nucleophile and a key handle for derivatization.[1]

Key Physicochemical Data

A summary of the essential physicochemical properties for 4-Methoxy-1H-indol-6-amine is presented below.

| Property | Value | Source(s) |

| CAS Number | 885518-12-7 | [1][3][4] |

| Molecular Formula | C₉H₁₀N₂O | [1][3] |

| Molecular Weight | 162.19 g/mol | [1][3] |

| IUPAC Name | 4-methoxy-1H-indol-6-amine | [1] |

| Synonyms | 4-Methoxy-6-aminoindole, 4-methoxy-1H-indol-6-ylamine | [1] |

| Appearance | Typically an off-white to light brown solid | [5] |

| Solubility | Soluble in methanol, DMSO, and DMF | [5] |

| Storage | Recommended short-term storage at -4°C (1-2 weeks); long-term at -20°C (1-2 years) | [1] |

Predictive Spectroscopic Analysis

While comprehensive, published spectra for this specific molecule are sparse, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogues like 4-methoxy-1H-indole.[5][6]

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Aromatic protons on the indole ring are expected between 6.0-7.5 ppm. The methoxy group (-OCH₃) protons should appear as a singlet around 3.8-4.0 ppm. The amine (-NH₂) protons will present as a broad singlet, and the indole N-H proton as another broad singlet further downfield (>8.0 ppm). |

| ¹³C NMR | Aromatic carbons will appear in the 95-140 ppm range. The methoxy carbon is expected around 55 ppm. The carbon attached to the amine (C6) and the carbon attached to the methoxy group (C4) will be significantly influenced by these substituents. |

| IR (cm⁻¹) | Expect characteristic N-H stretching vibrations for the primary amine (two bands) and the indole N-H in the 3200-3500 cm⁻¹ range. A strong C-O stretch for the methoxy group is anticipated around 1250 cm⁻¹.[5] |

| MS (ESI-MS) | The expected molecular ion peak [M+H]⁺ would be at m/z 163.08. |

Synthesis and Purification Workflow

The synthesis of 4-Methoxy-1H-indol-6-amine is not commonly detailed as a one-pot reaction but is best approached via a multi-step sequence. A robust and logical pathway involves the synthesis of a dually substituted nitro-aromatic precursor followed by a reductive cyclization to form the indole core and subsequent reduction of the remaining nitro group. The Batcho-Leimgruber indole synthesis provides a reliable framework for such transformations.[7][8]

The proposed workflow begins with a suitable methoxy-substituted nitrotoluene, which is converted to an enamine. This intermediate then undergoes reductive cyclization to form the 4-methoxy-6-nitro-1H-indole, which is finally reduced to the target amine.

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology based on established chemical principles for indole synthesis, such as the Batcho-Leimgruber methodology.[7][8]

Step 1: Synthesis of 4-Methoxy-6-nitro-1H-indole

-

Enamine Formation: To a solution of 2-methoxy-4-nitrotoluene (1 eq) in anhydrous N,N-Dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq).

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality for using DMFDMA is its dual role as a reagent and solvent precursor that efficiently converts the activated methyl group into the required enamine intermediate.[7]

-

Work-up: After cooling, the solvent is removed under reduced pressure. The crude enamine is used directly in the next step without extensive purification.

-

Reductive Cyclization: Dissolve the crude enamine in a suitable solvent such as ethanol or tetrahydrofuran (THF). Add a reducing agent. A common choice is 10% Palladium on Carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. The choice of Pd/C is based on its efficacy in simultaneously reducing the nitro group and facilitating the cyclization to form the indole ring.[9]

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under vacuum. The resulting crude solid is 4-Methoxy-6-nitro-1H-indole.

Step 2: Reduction to 4-Methoxy-1H-indol-6-amine

-

Reaction Setup: Dissolve the crude 4-Methoxy-6-nitro-1H-indole (1 eq) from the previous step in a mixture of ethanol and water.

-

Reduction: Add iron powder (Fe, 5-10 eq) and a catalytic amount of ammonium chloride (NH₄Cl) or acetic acid. Heat the mixture to reflux (80-90 °C) for 2-4 hours. The Fe/acid system is a cost-effective and reliable method for the selective reduction of aromatic nitro groups to primary amines.[8]

-

Work-up and Purification:

-

Cool the reaction mixture and filter through Celite to remove iron residues.

-

Make the filtrate basic (pH ~9-10) with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product is then purified using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to yield the pure 4-Methoxy-1H-indol-6-amine.

-

Applications in Medicinal Chemistry and Drug Discovery

4-Methoxy-1H-indol-6-amine is not an end-product but a strategic starting material. Its value lies in the reactive primary amine at the C6 position, which provides a site for coupling reactions to build molecular complexity.[1] This makes it an ideal scaffold for generating libraries of compounds for high-throughput screening.

The indole core itself is a well-known pharmacophore that interacts with a wide range of biological targets. By using 4-Methoxy-1H-indol-6-amine as a foundational block, chemists can systematically introduce various side chains and functional groups to probe the binding pockets of enzymes like kinases, histone methyltransferases (e.g., EZH2), and bromodomains.[10][11][12] The methoxy group at C4 serves to fine-tune the electronic and steric profile of the final compounds, potentially enhancing binding affinity or improving pharmacokinetic properties.[13]

Safety, Handling, and Storage

As with many specialized organic compounds, proper safety protocols are essential when working with 4-Methoxy-1H-indol-6-amine.

-

Handling: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[14][15] Wear suitable personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][16] Avoid formation of dust and aerosols.[14]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[16]

-

Ingestion: Do not induce vomiting. Call a doctor or Poison Control Center immediately.[14]

-

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[14] For long-term stability, storage at -20°C is recommended.[1]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations. This should typically be done through a licensed chemical destruction plant.[14]

Conclusion

4-Methoxy-1H-indol-6-amine (CAS 885518-12-7) is a strategically important molecular building block for modern drug discovery. Its pre-installed functional handles—a methoxy group for electronic modulation and a primary amine for facile derivatization—provide chemists with a powerful tool for the synthesis of targeted compound libraries. Understanding its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of next-generation therapeutics. The continued use of this and similar indole scaffolds is expected to fuel innovation in fields targeting cancer, inflammation, and neurological disorders.

References

- Kuujia.com. (n.d.). Comprehensive Analysis of 4-Methoxy-1H-indol-6-amine (CAS No. 885518-12-7): Properties, Applications, and Industry Insights.

- ChemicalBook. (n.d.). 4-Methoxyindole synthesis.

- CATO Research Chemical Inc. (2025). SAFETY DATA SHEETS.

- Parchem. (n.d.). 4-Methoxy-1H-indol-6-amine (Cas 861550-89-2).

- BIOFOUNT. (n.d.). 885518-12-7|4-methoxy-1H-indol-6-amine.

- Arctom Scientific. (n.d.). CAS NO. 885518-12-7 | 4-Methoxy-1H-indol-6-amine.

- ChemBK. (2024). 1H-Indol-4-aMine, 6-Methoxy-.

- AK Scientific, Inc. (n.d.). N-[(5-methoxy-1H-indol-3-yl)-methyl]amine Safety Data Sheet.

- PubChem. (n.d.). 4-Methoxy-1H-indole.

- BenchChem. (2025). Characterization of 5-Methoxy-1H-indol-2-amine: A Technical Guide.

- Royal Society of Chemistry. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches.

- ScienceDirect. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles.

- National Institutes of Health. (n.d.). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas.

- ResearchGate. (n.d.). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives.

- National Institutes of Health. (n.d.). Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor.

- National Institutes of Health. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.

- ResearchGate. (n.d.). and (4-amino-1H-indol-6-yl)phosphonic acid derivatives.

- ResearchGate. (2025). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole.

Sources

- 1. 885518-12-7(4-methoxy-1H-indol-6-amine) | Kuujia.com [kuujia.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 885518-12-7|4-methoxy-1H-indol-6-amine|4-methoxy-1H-indol-6-amine|-范德生物科技公司 [bio-fount.com]

- 4. arctomsci.com [arctomsci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 10. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. soc.chim.it [soc.chim.it]

- 14. zycz.cato-chem.com [zycz.cato-chem.com]

- 15. chembk.com [chembk.com]

- 16. aksci.com [aksci.com]

Spectroscopic data of 4-Methoxy-1H-indol-6-amine

An In-Depth Technical Guide to the Spectroscopic Profile of 4-Methoxy-1H-indol-6-amine

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-Methoxy-1H-indol-6-amine (C₉H₁₀N₂O), a substituted indole of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures, such as 4-methoxyindole and 6-aminoindole, to construct a detailed and predictive spectroscopic profile. This guide offers in-depth analysis of expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a discussion of the underlying theoretical principles, detailed experimental protocols for data acquisition, and a thorough interpretation of the predicted spectral features. This document is intended to serve as a foundational reference for the identification, characterization, and quality control of 4-Methoxy-1H-indol-6-amine in a research setting.

Introduction and Molecular Structure Analysis

The indole scaffold is a cornerstone in pharmaceutical research, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activity.[1] The introduction of substituents, such as methoxy and amino groups, can profoundly modulate a molecule's electronic properties, solubility, and receptor-binding affinity. 4-Methoxy-1H-indol-6-amine is a disubstituted indole featuring an electron-donating methoxy group at the C4 position and an electron-donating amino group at the C6 position. This substitution pattern is anticipated to create a unique electronic environment that influences its chemical reactivity and biological function.

Accurate spectroscopic characterization is fundamental to confirming the identity and purity of such novel compounds. This guide provides a predictive blueprint for these characterization efforts.

Molecular Structure

The structure of 4-Methoxy-1H-indol-6-amine, with IUPAC numbering, is presented below. The key functional groups are the indole ring system, the C4-methoxy ether, and the C6-primary amine.

Figure 1: Molecular structure of 4-Methoxy-1H-indol-6-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on known data for 4-methoxyindole and established substituent chemical shift (SCS) effects.[2][3]

Predicted ¹H NMR Spectrum

Theoretical Principles: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-donating groups (like -NH₂ and -OCH₃) increase electron density, shielding nearby protons and shifting their signals upfield (to lower δ values). Spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiplets, providing connectivity information.

Predicted Analysis (500 MHz, DMSO-d₆):

-

Indole N-H (H1): Expected as a broad singlet around δ 10.8-11.2 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

Aromatic Protons:

-

H5 & H7: The two protons on the benzene portion of the ring are flanked by powerful electron-donating groups. H5 is ortho to the -NH₂ group and meta to the -OCH₃ group, while H7 is ortho to the -NH₂ group. Strong shielding is expected, placing these signals significantly upfield. They will likely appear as singlets or narrow doublets (due to small meta-coupling) in the δ 6.0-6.5 ppm range.

-

H2 & H3: These protons on the pyrrole ring are less affected by the benzene ring substituents. H2 is typically downfield from H3. We predict H2 to be a triplet (or doublet of doublets) around δ 7.1 ppm and H3 to be a triplet around δ 6.4 ppm, with coupling to each other and to the N-H proton.

-

-

Amine -NH₂ Protons: A broad singlet is expected around δ 4.5-5.0 ppm. The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This peak will disappear upon D₂O exchange, a key validation step.

-

Methoxy -OCH₃ Protons: A sharp singlet, integrating to 3 protons, is expected around δ 3.8-3.9 ppm.

Table 1: Predicted ¹H NMR Data for 4-Methoxy-1H-indol-6-amine (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Notes |

|---|---|---|---|---|

| H1 (N-H) | 10.8 - 11.2 | br s | 1H | Broad due to quadrupole effects and exchange. |

| H2 | ~7.1 | t or dd | 1H | Coupled to H3 and H1. |

| H3 | ~6.4 | t or dd | 1H | Coupled to H2 and H1. |

| H5 | 6.0 - 6.3 | s or d | 1H | Strongly shielded by adjacent -NH₂ group. |

| H7 | 6.2 - 6.5 | s or d | 1H | Shielded by adjacent -NH₂ group. |

| C6-NH₂ | 4.5 - 5.0 | br s | 2H | D₂O exchangeable. Shift is variable. |

| C4-OCH₃ | 3.8 - 3.9 | s | 3H | Characteristic sharp singlet. |

Predicted ¹³C NMR Spectrum

Theoretical Principles: The ¹³C chemical shift is also sensitive to the electronic environment. Carbons bonded to electronegative atoms (O, N) are deshielded (shifted downfield). Carbons in aromatic systems appear between δ 100-160 ppm. Electron-donating groups shield the attached carbon (ipso) and the para carbon, while having a smaller deshielding effect on the ortho and meta carbons.

Predicted Analysis (125 MHz, DMSO-d₆):

-

C4 & C6: These carbons are directly attached to the strongly electron-donating methoxy and amino groups, respectively. C4 is expected to be significantly deshielded by the oxygen atom (~δ 150-155 ppm), while C6 will also be deshielded relative to an unsubstituted carbon (~δ 140-145 ppm).

-

C3a & C7a: These are the bridgehead carbons. C7a, adjacent to the indole nitrogen, will be around δ 128-132 ppm. C3a, para to the C6-NH₂ group, is expected to be shielded and appear further upfield.

-

C2, C3, C5, C7: These are the protonated carbons. C2 is typically the most downfield of this group. C5 and C7 will be strongly shielded by the adjacent amino and methoxy groups, likely appearing in the δ 95-105 ppm range. C3 is also expected to be relatively upfield.

-

Methoxy Carbon: The -OCH₃ carbon will appear as a sharp signal around δ 55-56 ppm.

Table 2: Predicted ¹³C NMR Data for 4-Methoxy-1H-indol-6-amine (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Notes |

|---|---|---|

| C2 | 122 - 125 | |

| C3 | 100 - 103 | |

| C3a | 120 - 124 | Shielded by para-amino group. |

| C4 | 150 - 155 | Deshielded by attached oxygen. |

| C5 | 95 - 100 | Shielded by ortho-substituents. |

| C6 | 140 - 145 | Deshielded by attached nitrogen. |

| C7 | 98 - 103 | Shielded by ortho-amino group. |

| C7a | 128 - 132 |

| -OCH₃ | 55 - 56 | |

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by molecules, which induces vibrations of chemical bonds. The frequency of absorption is characteristic of the bond type and its environment, making it an excellent tool for functional group identification.[4]

Predicted Analysis: The spectrum will be dominated by features from the N-H, C-O, C-N, and aromatic C=C bonds.

-

N-H Stretching: This region is highly diagnostic. Two distinct, sharp-to-medium bands are expected between 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretches of the primary amine (-NH₂).[5] A slightly broader, single peak for the indole N-H stretch is also expected in this region, potentially overlapping.

-

C-H Stretching: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretches of the methoxy group will show a medium-to-strong band just below 3000 cm⁻¹.

-

N-H Bending: A medium-to-strong scissoring vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.

-

C=C Stretching: Aromatic ring stretching vibrations will produce several sharp bands of variable intensity in the 1450-1620 cm⁻¹ region.

-

C-O and C-N Stretching (Fingerprint Region): A strong, characteristic band for the aryl-alkyl ether C-O stretch should appear around 1200-1275 cm⁻¹. The aromatic C-N stretch will be found around 1250-1335 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 4-Methoxy-1H-indol-6-amine

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch (primary amine) | Medium, Sharp | Two distinct bands expected. |

| ~3400 | N-H Stretch (indole) | Medium, Broad | May overlap with amine stretches. |

| 3000 - 3100 | Aromatic C-H Stretch | Weak to Medium | |

| 2850 - 3000 | Aliphatic C-H Stretch (-OCH₃) | Medium | |

| 1580 - 1650 | N-H Bend (primary amine) | Medium to Strong | |

| 1450 - 1620 | Aromatic C=C Stretch | Variable, Sharp | Multiple bands. |

| 1200 - 1275 | Aryl C-O Stretch (ether) | Strong |

| 1250 - 1335 | Aromatic C-N Stretch (amine) | Medium to Strong | |

Mass Spectrometry (MS)

Theoretical Principles: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing ionization to form a molecular ion (M⁺˙) and subsequent fragmentation. The mass-to-charge ratio (m/z) of these ions is measured, providing the molecular weight and structural information based on fragmentation patterns.[6]

Predicted Analysis:

-

Molecular Formula: C₉H₁₀N₂O

-

Exact Mass: 162.0793 g/mol

-

Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z = 162. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms (two in this case) will have an even nominal molecular weight, which is consistent.

-

Key Fragmentation Pathways:

-

Loss of a Methyl Radical: The most likely initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to form a highly stable, resonance-delocalized cation at m/z = 147 . This is often the base peak in methoxy-substituted aromatic compounds.

-

Loss of HCN: A characteristic fragmentation of the indole ring is the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion, leading to a fragment at m/z = 135 .

-

Figure 2: Predicted major fragmentation pathways for 4-Methoxy-1H-indol-6-amine.

Experimental Protocols and Workflow

To ensure the generation of high-quality, reproducible data, standardized protocols must be employed. The following section outlines the recommended methodologies.

General Workflow

The comprehensive characterization of a newly synthesized batch of 4-Methoxy-1H-indol-6-amine follows a logical progression from confirmation of structure to assessment of purity.

Sources

- 1. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methoxyindole(4837-90-5) 1H NMR [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-1H-indol-6-amine

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of 4-Methoxy-1H-indol-6-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of these analytical techniques for the structural elucidation of this indole derivative.

Introduction

4-Methoxy-1H-indol-6-amine is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. The precise characterization of such molecules is paramount for drug discovery and development. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This guide will provide a detailed interpretation of the expected ¹H NMR, ¹³C NMR, and IR spectra of 4-Methoxy-1H-indol-6-amine, grounded in fundamental principles and data from related structures.

Molecular Structure and Key Features

The structure of 4-Methoxy-1H-indol-6-amine incorporates an indole bicyclic system, a methoxy group at position 4, and an amine group at position 6. These functional groups have distinct spectroscopic signatures that will be explored in detail.

Figure 1. Molecular structure of 4-Methoxy-1H-indol-6-amine.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-Methoxy-1H-indol-6-amine in a common solvent like DMSO-d₆ would exhibit distinct signals for the aromatic, amine, methoxy, and N-H protons.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H1 (N-H) | ~10.5-11.5 | br s | - | The broadness is due to quadrupolar relaxation and potential exchange. Its chemical shift is solvent-dependent. |

| H2 | ~7.0-7.2 | t | ~2.5 | Coupled to H3. |

| H3 | ~6.2-6.4 | t | ~2.5 | Coupled to H2. |

| H5 | ~6.5-6.7 | d | ~1.5 | Meta-coupled to H7. |

| H7 | ~6.8-7.0 | d | ~1.5 | Meta-coupled to H5. |

| NH₂ | ~4.5-5.5 | br s | - | Chemical shift and broadness are concentration and solvent dependent due to hydrogen bonding and exchange. |

| OCH₃ | ~3.8 | s | - | A sharp singlet characteristic of a methoxy group. |

Rationale for Predicted Chemical Shifts:

-

Indole N-H (H1): The indole N-H proton is typically found far downfield due to the aromaticity of the ring and its acidic nature. In DMSO-d₆, it often appears as a broad singlet.

-

Pyrrole Protons (H2, H3): These protons are in the electron-rich pyrrole ring. Their chemical shifts are influenced by the overall electron density of the indole system.

-

Benzene Ring Protons (H5, H7): The electron-donating effects of the methoxy and amine groups will shield these protons, shifting them upfield compared to unsubstituted indole.

-

Amine Protons (NH₂): The chemical shift of amine protons is highly variable and depends on factors like solvent, temperature, and concentration.

-

Methoxy Protons (OCH₃): The methyl protons of the methoxy group are shielded and typically appear as a sharp singlet around 3.8 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 4-Methoxy-1H-indol-6-amine will show distinct signals for each of the nine unique carbon atoms.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2 | ~123-125 | |

| C3 | ~100-102 | |

| C3a | ~128-130 | |

| C4 | ~150-152 | Attached to the electron-donating methoxy group. |

| C5 | ~95-97 | Shielded by both the methoxy and amine groups. |

| C6 | ~140-142 | Attached to the electron-donating amine group. |

| C7 | ~110-112 | |

| C7a | ~135-137 | |

| OCH₃ | ~55-57 | Typical chemical shift for a methoxy carbon. |

Rationale for Predicted Chemical Shifts:

-

C4 and C6: These carbons are directly attached to the electron-donating oxygen and nitrogen atoms, respectively, causing them to be significantly deshielded and appear at lower field.

-

C5: This carbon is in the ortho position to the methoxy group and para to the amine group, leading to significant shielding and an upfield shift.

-

Other Aromatic Carbons: The remaining aromatic carbons will have chemical shifts influenced by their position relative to the substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Methoxy-1H-indol-6-amine will show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3400-3200 | N-H stretch | Indole N-H and Amine N-H | Medium-Strong, Broad |

| 3100-3000 | C-H stretch | Aromatic C-H | Medium |

| 2950-2850 | C-H stretch | Methoxy C-H | Medium |

| 1620-1580 | N-H bend | Primary Amine | Medium |

| 1600-1450 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1335-1250 | C-N stretch | Aromatic Amine | Strong |

| 1250-1020 | C-O stretch | Aryl Ether | Strong |

Interpretation of IR Spectrum:

-

N-H Stretching Region: This region will likely show multiple broad peaks corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) and the stretching of the indole N-H.

-

C-H Stretching Region: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.

-

Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of absorptions due to various bending and stretching vibrations, including the strong C-O and C-N stretching bands, which are highly characteristic of the molecule.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Methoxy-1H-indol-6-amine into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for indoles to clearly observe the N-H proton.

-

Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Process and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Figure 2. Workflow for NMR data acquisition.

IR Sample Preparation and Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Conclusion

The spectroscopic characterization of 4-Methoxy-1H-indol-6-amine by NMR and IR provides a detailed fingerprint of its molecular structure. The predicted spectra, based on the analysis of its constituent functional groups and comparison with related compounds, offer a robust framework for the interpretation of experimental data. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently identify and characterize this and similar indole derivatives, ensuring the scientific integrity of their work in drug discovery and chemical research.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

PubChem. 4-Methoxy-1H-indole. [Link]

Introduction: The Strategic Importance of a Substituted Indole

An In-depth Technical Guide to 4-Methoxy-1H-indol-6-amine

The indole nucleus is a foundational scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic molecules with profound biological activity.[1][2] The strategic placement of substituents on this bicyclic aromatic system allows for the fine-tuning of electronic properties, solubility, and receptor-binding interactions. 4-Methoxy-1H-indol-6-amine (CAS No. 885518-12-7) is a specialized indole derivative of increasing interest.[3] Its unique substitution pattern, featuring a potent electron-donating methoxy group at the 4-position and a versatile primary amine at the 6-position, makes it a highly valuable intermediate for the synthesis of complex bioactive molecules.[3][4] This guide provides a comprehensive analysis of its core physical and chemical properties, predictive spectroscopic signatures, and reactivity profile, offering a critical resource for researchers in drug discovery and synthetic chemistry.

Molecular Identity and Structural Attributes

The precise identification and structural representation of a molecule are paramount for reproducibility in research and development.

-

Chemical Name: 4-Methoxy-1H-indol-6-amine

-

Synonyms: 4-Methoxy-1H-indol-6-ylamine, 4-Methoxy-6-aminoindole[3]

-

CAS Number: 885518-12-7[3]

-

Molecular Formula: C₉H₁₀N₂O[3]

Structural Representation and Key Identifiers

The molecule consists of a bicyclic indole core with a methoxy (-OCH₃) group attached to carbon C4 and an amino (-NH₂) group at carbon C6.

Caption: 2D Structure of 4-Methoxy-1H-indol-6-amine.

Core Physical and Chemical Properties

The physical properties of an active pharmaceutical ingredient (API) intermediate are critical for process development, formulation, and pharmacokinetic profiling. The methoxy group is known to enhance solubility and stability, while the amino group provides a key reactive site.[3]

| Property | Value | Source / Comment |

| Molecular Weight | 162.19 g/mol | Calculated |

| Appearance | Colorless crystalline solid (Predicted) | Based on similar indole structures.[5] |

| Melting Point | Not experimentally determined in reviewed sources. | Will depend on crystalline form. |

| Boiling Point | 394.2°C at 760 mmHg (Predicted for isomer) | Data for the isomeric 6-methoxy-1H-indol-4-amine.[5] A similar value is expected. |

| Solubility | Soluble in organic solvents like DMSO, Methanol, Ethanol. | The methoxy group enhances solubility.[3] |

| pKa (Predicted) | ~5.0-6.0 (Amine); ~17.0 (Indole N-H) | Estimated based on substituted anilines and indoles. The amine is weakly basic. |

| Storage Condition | Store at -20°C for long-term stability. | Recommended to prevent degradation.[3] |

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic analysis is indispensable for verifying the structure and purity of synthetic intermediates. The following sections provide a predictive analysis based on established principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule.

-

δ ~10.5-11.0 ppm (1H, broad singlet): This signal corresponds to the indole N-H proton. Its broadness is due to quadrupole broadening and exchange. It is D₂O exchangeable.[6]

-

δ ~7.0-7.2 ppm (1H, triplet or dd): Aromatic proton at the C2 position, coupled to the N-H and C3-H.

-

δ ~6.5-6.7 ppm (1H, triplet or dd): Aromatic proton at the C3 position.

-

δ ~6.3-6.5 ppm (1H, d): Aromatic proton at the C7 position.

-

δ ~6.1-6.3 ppm (1H, d): Aromatic proton at the C5 position.

-

δ ~4.5-5.0 ppm (2H, broad singlet): Protons of the primary amine (-NH₂) at the C6 position. This signal is also D₂O exchangeable.[7]

-

δ ~3.8 ppm (3H, singlet): The three equivalent protons of the methoxy (-OCH₃) group.[8]

¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)

Carbon NMR provides insight into the carbon skeleton.

-

δ ~150-155 ppm: C4, attached to the electron-donating methoxy group.

-

δ ~140-145 ppm: C6, attached to the electron-donating amino group.

-

δ ~135-140 ppm: C7a, bridgehead carbon.

-

δ ~120-125 ppm: C2.

-

δ ~115-120 ppm: C3a, bridgehead carbon.

-

δ ~100-105 ppm: C3.

-

δ ~95-100 ppm: C5.

-

δ ~90-95 ppm: C7.

-

δ ~55 ppm: The carbon of the methoxy group (-OCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Comment |

| N-H Stretch (Indole) | 3350 - 3450 | Medium, sharp |

| N-H Stretch (Amine) | 3250 - 3400 | Medium, two distinct bands for a primary amine.[7][9][10] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium (for the -OCH₃ group) |

| N-H Bend (Amine) | 1580 - 1650 | Strong[7] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |

| C-N Stretch (Aromatic) | 1250 - 1335 | Medium to Strong[7] |

Mass Spectrometry (MS)

In mass spectrometry, the molecule will be ionized and fragmented.

-

Molecular Ion (M⁺): The expected exact mass would be approximately m/z = 162.0793, corresponding to the molecular formula C₉H₁₀N₂O.

Chemical Reactivity and Synthetic Profile

The reactivity of 4-Methoxy-1H-indol-6-amine is dominated by the electron-rich nature of its indole core, which is further activated by two powerful electron-donating groups (EDGs): the 4-methoxy and 6-amino substituents.[3][4] This high electron density makes the molecule an excellent nucleophile, predisposing it to electrophilic aromatic substitution.

Regioselectivity in Electrophilic Aromatic Substitution

The combined directing effects of the -OCH₃ and -NH₂ groups, along with the intrinsic reactivity of the indole system, dictate where electrophiles will attack. The C3 position is typically the most nucleophilic site in an indole. However, the strong activating groups at C4 and C6 also significantly enhance the electron density at C5 and C7. Therefore, electrophilic substitution can be expected to occur preferentially at the C3, C5, or C7 positions, depending on the reaction conditions and the nature of the electrophile.

Caption: Reactivity pathways for 4-Methoxy-1H-indol-6-amine.

Reactions Involving the Amino Group

The primary aromatic amine at C6 is a versatile functional handle for a wide array of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -Halogen).

Applications in Drug Discovery and Organic Synthesis

4-Methoxy-1H-indol-6-amine is not an end-product but a strategic building block. Its utility lies in its role as a critical intermediate for constructing more complex, biologically active molecules.[3]

-

Pharmaceutical Synthesis: The scaffold is being explored for the synthesis of small-molecule therapeutics targeting neurological and metabolic pathways.[3] The indole framework is a privileged structure in many approved drugs.[1]

-

Agrochemicals: Indole derivatives are also used in the development of new agrochemicals.[3]

-

Bioactive Molecules: The compound serves as a precursor for a wide range of bioactive molecules due to its functionalized, electron-rich structure.[3] Its derivatives have been investigated as kinase inhibitors and for other therapeutic applications.[11][12]

Safety and Handling

Proper handling of chemical intermediates is crucial for laboratory safety.

-

Hazard Statements: H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), H333 (May be harmful if inhaled).[3]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Handling: Operations should be conducted in a well-ventilated area, and contact with skin and eyes should be avoided.[5]

Experimental Protocol: ¹H NMR Sample Preparation and Analysis

To ensure the integrity and reproducibility of experimental data, a standardized protocol for characterization is essential.

Objective: To obtain a high-resolution ¹H NMR spectrum of 4-Methoxy-1H-indol-6-amine for structural verification.

Materials:

-

4-Methoxy-1H-indol-6-amine sample

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

-

NMR Tube (5 mm, high precision)

-

Pipettes and glassware

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh 5-10 mg of the 4-Methoxy-1H-indol-6-amine sample directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. The solution should be clear and free of particulate matter.

-

Transfer to NMR Tube: Carefully transfer the solution into the NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm from the bottom of the tube.

-

Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any dust or fingerprints.

-

Instrument Setup: Place the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's requirements. Insert the sample into the NMR magnet.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent reference signal.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 90° pulse angle, 2-5 second relaxation delay).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift (δ) scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

-

Integrate all peaks to determine the relative proton ratios.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the structure against the predicted values.

-

References

- Kuujia.com. (n.d.). Cas no 885518-12-7 (4-methoxy-1H-indol-6-amine).

- ChemBK. (2024, April 9). 1H-Indol-4-aMine, 6-Methoxy-.

- ACS Publications. (n.d.). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry.

- PubChem. (n.d.). 4-Methoxy-1H-indole.

- SpringerLink. (n.d.).

- University of Calgary. (n.d.). Spectroscopy Tutorial: Amines.

- Parchem. (n.d.). 4-Methoxy-1H-indol-6-amine (Cas 861550-89-2).

- BenchChem. (2025). A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine.

- National Institutes of Health. (n.d.). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas.

- Wikipedia. (n.d.). 4-MeO-DET.

- PubMed. (2012, April 12). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl).

- Wikipedia. (n.d.). 5-MeO-MsBT.

- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- PubMed. (2020, May 14). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor.

- BLD Pharm. (n.d.). 1965309-82-3|4-Methoxy-1H-indol-6-amine hydrochloride.

- Arkat USA. (n.d.).

- GoldBio. (n.d.). 4-Methoxyindole.

- ResearchGate. (n.d.). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)

- Chemistry LibreTexts. (2024, September 30). Spectroscopy of Amines.

- Phys.org. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis.

- NC State University Libraries. (n.d.). 24.

- PubMed Central. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.

- ResearchGate. (n.d.). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline.

- ResearchGate. (n.d.). and (4-amino-1H-indol-6-yl)

- PubMed. (n.d.). Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease.

- PubChem. (n.d.). 6-Methoxy-4-{4-[1-(methylsulfonyl)cyclopropyl]-6-morpholin-4-ylpyrimidin-2-yl}-1H-indole.

- BLD Pharm. (n.d.). 1246965-06-9|5-Methoxy-1H-indol-6-amine.

- Organic Chemistry Data. (2022, April 7).

- Wikipedia. (n.d.). Tryptamine.

- Wikipedia. (n.d.). Dimethyltryptamine.

Sources

- 1. news-medical.net [news-medical.net]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 885518-12-7(4-methoxy-1H-indol-6-amine) | Kuujia.com [kuujia.com]

- 4. soc.chim.it [soc.chim.it]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Enduring Significance of the Indoleamine Scaffold

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Indoleamines

This guide provides a comprehensive overview of the core principles and modern practices governing the discovery, synthesis, and preclinical evaluation of novel indoleamines. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple recitation of protocols to explore the strategic reasoning and scientific causality that underpin a successful discovery campaign. We will navigate from initial target selection through advanced synthetic strategies to the critical in vitro and in vivo assays that validate a compound's therapeutic potential.

Indoleamines are a class of bicyclic heteroaromatic compounds that form the structural core of a vast array of biologically active molecules, from essential neurotransmitters to potent therapeutics.[1] The indole ring fused to an ethylamine side chain is a privileged scaffold, granting these molecules access to a wide range of biological targets.[2] Serotonin (5-hydroxytryptamine), a canonical indoleamine, is a fundamental neurotransmitter that modulates mood, cognition, and numerous physiological processes through a family of 5-HT receptors.[3] This inherent bioactivity makes indoleamine analogs a fertile ground for drug discovery, leading to treatments for migraines, depression, and other neurological disorders.[2] Furthermore, enzymes that metabolize indoleamines, such as Indoleamine 2,3-dioxygenase 1 (IDO1), have emerged as critical targets in cancer immunotherapy for their role in mediating tumor immune escape.[4][5][6][7] This guide elucidates the integrated, multidisciplinary workflow required to identify and develop the next generation of innovative indoleamine-based therapeutics.

Part 1: The Discovery Engine: From Target to Lead Compound

The journey to a novel therapeutic begins not with a molecule, but with a validated biological target and a robust strategy for identifying chemical matter that can modulate it effectively.

Target Identification and Validation

The selection of a biological target is the foundational decision in any drug discovery program. For indoleamines, the target landscape is rich and dominated by two major classes: G-protein coupled receptors (GPCRs) and enzymes.

-

Serotonin (5-HT) Receptors: This family of 14 receptors mediates the effects of serotonin.[8][9] The 5-HT2A receptor, in particular, is the principal target for classic psychedelic compounds and a key area of research for novel therapeutics for depression and other neuropsychiatric disorders.[9][10] The rationale for targeting specific 5-HT receptors lies in their well-defined roles in physiological and pathological processes, making them druggable targets for conditions ranging from anxiety to migraines.[2][3][11]

-

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway.[6][7] In the tumor microenvironment, elevated IDO1 activity depletes local tryptophan and produces immunosuppressive metabolites, allowing cancer cells to evade immune surveillance.[5] This makes the inhibition of IDO1 a promising strategy for cancer immunotherapy.[4][7]

Screening for Hits: Finding the Starting Point

Once a target is validated, the next step is to identify "hits"—compounds that exhibit the desired biological activity. Modern screening paradigms leverage both experimental and computational approaches.

-

High-Throughput Screening (HTS): HTS involves the automated testing of large libraries of compounds (often natural products or synthetic molecules) for activity against the target.[12] For example, a fluorescence-based HTS can be used to screen thousands of natural products for inhibitory activity against recombinant human IDO1.[12][13] This method allows for the unbiased discovery of novel chemical scaffolds.

-

Virtual Screening: Computational methods, or virtual screening, can precede or complement HTS.[14] This approach uses molecular docking and pharmacophore modeling to screen vast digital libraries of compounds, predicting which molecules are most likely to bind to the target's active site.[14][15] This significantly reduces the number of compounds that need to be tested experimentally, saving time and resources.

The workflow from target identification to a confirmed hit is a critical filtering process, as illustrated below.

Hit-to-Lead Optimization: The Role of Structure-Activity Relationships (SAR)

A "hit" from a screening campaign is rarely a perfect drug candidate. It is typically a starting point for a medicinal chemistry effort known as hit-to-lead optimization. The central goal is to systematically modify the hit's structure to improve its potency, selectivity, and pharmacokinetic properties. This is achieved through the iterative process of establishing Structure-Activity Relationships (SAR).[16]

SAR studies explore how specific chemical modifications to the indoleamine scaffold affect its biological activity.[17] For tryptamine-based 5-HT2A receptor agonists, for example, substitutions at various positions on the indole ring or on the ethylamine side chain can dramatically alter receptor affinity and functional efficacy.[8][10]

Table 1: Representative Structure-Activity Relationships for 4-Substituted Tryptamines at the 5-HT2A Receptor

| Modification | Position | Effect on 5-HT2A Activity | Example | Reference |

|---|---|---|---|---|

| O-Acetylation | 4-position (OH) | Reduces in vitro potency ~10-20 fold. | 4-AcO-DMT vs. Psilocin | [10] |

| N-Alkyl Group Size | Amine Nitrogen | Increased steric bulk can decrease potency. | 4-HO-DIPT vs. 4-HO-MET | [10] |

| Ring Fluorination | 5-position | Can increase affinity and efficacy. | 5-F-DMT |[8][18] |

This iterative cycle of design, synthesis, and testing allows chemists to rationally design compounds with an improved therapeutic profile, transforming a promising "hit" into a viable "lead" candidate.

Part 2: The Art of Creation: Modern Synthetic Strategies for Indoleamines

The ability to efficiently and selectively synthesize novel indoleamine analogs is paramount to any discovery program. While classical methods laid the groundwork, modern synthetic chemistry offers a powerful toolkit for creating molecular diversity under milder and more controlled conditions.

Foundational vs. Modern Synthetic Approaches

Classical methods like the Bischler-Möhlau and Hemetsberger syntheses, while historically important, often require harsh reaction conditions and have a limited substrate scope, making them less suitable for complex drug candidates.[19] Contemporary strategies frequently employ transition-metal catalysis to achieve higher efficiency and functional group tolerance.[19][20] Recent breakthroughs include copper-catalyzed methods for direct, regioselective C-H functionalization of the indole core, offering a more scalable and affordable approach to modification.[20]

Experimental Protocol: A Representative Palladium-Catalyzed Indole Synthesis (Larrauf-Type Cyclization)

This protocol outlines a modern approach to constructing a substituted indole core, a key step in the synthesis of many novel indoleamines. It relies on a palladium-catalyzed intramolecular C-N bond formation. The causality behind choosing this method is its high efficiency and tolerance for a variety of functional groups, which is critical when building complex molecules.

Objective: To synthesize a 2,3-disubstituted indole from an N-alkynylaniline precursor.

Materials:

-

N-(2-ethynylphenyl)acetamide (or other suitable precursor)

-

Palladium(II) acetate (Pd(OAc)2) catalyst

-

Triphenylphosphine (PPh3) ligand

-

Potassium carbonate (K2CO3) base

-

Anhydrous N,N-Dimethylformamide (DMF) as solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-(2-ethynylphenyl)acetamide precursor (1.0 mmol, 1.0 eq).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.10 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 eq). The phosphine ligand is crucial as it stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Solvent Addition: Add anhydrous DMF (5 mL) via syringe. The choice of a polar aprotic solvent like DMF is to ensure solubility of the reagents and facilitate the reaction at elevated temperatures.

-